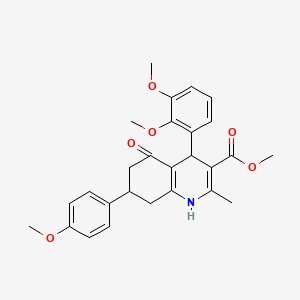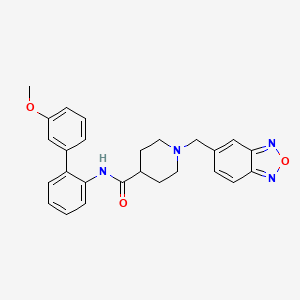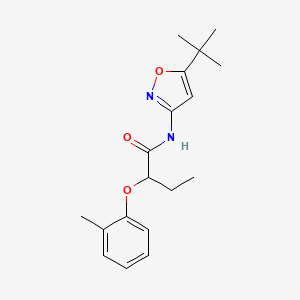![molecular formula C21H27N3O4 B5143536 1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CXB is a small molecule that belongs to the class of piperazinone derivatives. It was first synthesized by researchers at Pfizer in the early 2000s and has since been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy. CXB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating various cellular processes in the brain.
Wirkmechanismus
The mechanism of action of CXB is believed to be through its interaction with the sigma-1 receptor. This receptor is involved in regulating various cellular processes in the brain, including calcium signaling, neurotransmitter release, and mitochondrial function. CXB has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. CXB has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CXB in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using CXB is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CXB. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CXB has been shown to enhance neuroprotection and reduce oxidative stress in the brain, which may make it a promising candidate for these conditions. Another area of interest is the development of more potent and selective sigma-1 receptor ligands, which may improve the usefulness of CXB in lab experiments and potential therapeutic applications.
In conclusion, CXB is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While there are limitations to its use in lab experiments, CXB has shown promise as a potential treatment for neurodegenerative disorders, and future research may lead to the development of more potent and selective sigma-1 receptor ligands.
Synthesemethoden
The synthesis of CXB involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 2-(2-methoxyethyl)-6-hydroxybenzoxazole in the presence of a coupling agent to form the benzoxazolyl ethyl ester. The final step involves the reaction of the benzoxazolyl ethyl ester with cyclohexyl isocyanate in the presence of a catalyst to form CXB.
Wissenschaftliche Forschungsanwendungen
CXB has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to exhibit anxiolytic, antidepressant, and anticonvulsant effects in animal models. CXB has also been shown to enhance neuroprotection and reduce oxidative stress in the brain.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-12-9-19-22-17-8-7-15(13-18(17)28-19)21(26)23-10-11-24(20(25)14-23)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSPHNMULSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)


![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)